molecular formula C8H28ClNO4 B12776770 Tetraethylammonium chloride tetrahydrate CAS No. 6024-76-6

Tetraethylammonium chloride tetrahydrate

Cat. No.: B12776770
CAS No.: 6024-76-6
M. Wt: 237.76 g/mol
InChI Key: CYRASCBTCYHKPA-UHFFFAOYSA-M
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Description

Contextualization within Quaternary Ammonium (B1175870) Compounds

Tetraethylammonium (B1195904) chloride tetrahydrate belongs to the larger class of substances known as quaternary ammonium compounds (QACs). nih.govchemimpex.comtargetmol.com QACs are defined by a central nitrogen atom bonded to four organic groups, carrying a permanent positive charge. nih.gov This cationic structure is balanced by a negatively charged ion, or anion, in this case, chloride. wikipedia.org The general structure of QACs gives them diverse functionalities, leading to their use as catalysts, surfactants, and antimicrobials. chemimpex.com

Tetraethylammonium chloride, with the chemical formula [N(CH₂CH₃)₄]⁺Cl⁻, is a well-defined example of a QAC where the four organic groups attached to the central nitrogen atom are ethyl groups. wikipedia.org It is a hygroscopic, colorless, crystalline solid that can exist in stable hydrated forms, including a monohydrate and the tetrahydrate. wikipedia.org The tetrahydrate form specifically incorporates four water molecules into its crystal structure and is characterized as monoclinic prismatic crystals. drugfuture.com

Significance in Chemical and Biological Research Paradigms

The significance of tetraethylammonium chloride and its hydrated forms in research is multifaceted, spanning both chemical and biological fields. It serves as a readily available source of tetraethylammonium (TEA) ions for a wide range of studies. wikipedia.orgchemicalbook.com

In the realm of biological research , tetraethylammonium chloride is most renowned for its role as a non-selective blocker of potassium (K⁺) channels. nih.govtargetmol.comtocris.comnih.gov This property makes it an invaluable pharmacological tool in physiology and neuroscience to isolate and study the function of other ion channels by inhibiting potassium currents. wikipedia.orgchemicalbook.comnih.gov Researchers utilize TEAC to investigate the mechanisms of nerve impulse transmission and to probe the biophysical properties of cell membranes. chemicalbook.comnih.govresearchgate.net For instance, it has been used in studies of glioma cells and to investigate the contractility of colon and rectum tissues. chemicalbook.commedchemexpress.com

In chemical research , tetraethylammonium chloride is employed in several capacities. It functions as a phase-transfer catalyst, facilitating reactions between reactants located in different immiscible phases, which can enhance reaction rates and yields. chemimpex.comdrugfuture.comgoogle.com Its applications include N-alkylation of carbazole (B46965) and geminal di-alkylation of fluorene. wikipedia.org Furthermore, it is used as a supporting electrolyte in electrochemical studies due to its ability to enhance the conductivity of solutions. chemimpex.comwikipedia.org The compound also serves as a template agent in the synthesis of molecular sieves like zeolites and as an important intermediate in the synthesis of other compounds such as tetraethylammonium hydroxide (B78521). google.comwikipedia.org

Data Tables

Table 1: Physicochemical Properties of Tetraethylammonium Chloride and its Tetrahydrate

PropertyValue (Anhydrous)Value (Tetrahydrate)Reference
Chemical Formula C₈H₂₀ClNC₈H₂₀ClN·4H₂O wikipedia.orgdrugfuture.com
Molar Mass 165.70 g/mol 237.76 g/mol nih.govdrugfuture.com
Appearance Colorless, deliquescent crystalline solidMonoclinic prismatic crystals wikipedia.orgdrugfuture.com
CAS Number 56-34-86024-76-6 wikipedia.orgdrugfuture.com
Melting Point 360 °C (decomposes)37.5 °C wikipedia.orgdrugfuture.com
Density 1.08 g/cm³1.084 g/cm³ wikipedia.orgdrugfuture.com
Solubility Highly soluble in water, ethanol, chloroform, acetoneFreely soluble in water, alcohol wikipedia.orgdrugfuture.com

Table 2: Summary of Research Applications

Field of ResearchSpecific ApplicationKey Findings/ObservationsReference(s)
Biological Research Non-selective K⁺ channel blockerUsed to inhibit potassium currents to study other ion channels and cellular processes like nerve impulse transmission. nih.govtocris.comnih.gov
Glioma Cell StudiesInhibits the proliferation of C6 and 9L glioma cells in a dose- and time-dependent manner. medchemexpress.com
Chemical Synthesis Phase-Transfer CatalystEffective in reactions such as the N-alkylation of carbazole. chemimpex.comwikipedia.orgdrugfuture.com
Zeolite SynthesisActs as a template for directing the structure of microporous materials. google.comwikipedia.org
Electrochemistry Supporting ElectrolyteEnhances the conductivity of non-aqueous solutions for polarographic studies. chemimpex.comwikipedia.org

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

6024-76-6

Molecular Formula

C8H28ClNO4

Molecular Weight

237.76 g/mol

IUPAC Name

tetraethylazanium;chloride;tetrahydrate

InChI

InChI=1S/C8H20N.ClH.4H2O/c1-5-9(6-2,7-3)8-4;;;;;/h5-8H2,1-4H3;1H;4*1H2/q+1;;;;;/p-1

InChI Key

CYRASCBTCYHKPA-UHFFFAOYSA-M

Canonical SMILES

CC[N+](CC)(CC)CC.O.O.O.O.[Cl-]

Origin of Product

United States

Synthetic Methodologies and Preparation Strategies

Alkylation Routes for Tetraethylammonium (B1195904) Chloride Precursors

The core of the synthesis is the formation of the tetraethylammonium cation through the alkylation of a tertiary amine. This process, known as the Menshutkin reaction, is a cornerstone for the preparation of quaternary ammonium (B1175870) salts.

Tetraethylammonium chloride (TEAC) is commercially and synthetically produced by the alkylation of triethylamine (B128534) with an ethyl halide, most commonly ethyl chloride. wikipedia.orgwikipedia.org The reaction involves the nucleophilic attack of the nitrogen atom in triethylamine on the electrophilic ethyl group of the ethyl halide. This forms a new carbon-nitrogen bond, resulting in the quaternary ammonium cation and a halide anion.

The general chemical equation for this reaction is: Et₃N + EtX → [N(C₂H₅)₄]⁺X⁻ (where Et represents the ethyl group, C₂H₅, and X is a halide such as Cl). wikipedia.org

This method is robust and widely used for preparing various tetraethylammonium salts. wikipedia.org For instance, using ethyl iodide in place of ethyl chloride works well for the preparation of tetraethylammonium iodide. wikipedia.org The resulting anhydrous or monohydrate salt serves as the direct precursor to the tetrahydrate form.

The efficiency and economic viability of TEAC synthesis depend heavily on the optimization of reaction conditions. Research has focused on manipulating temperature, pressure, solvents, and reaction time to maximize yield and product purity. A patented method highlights an efficient process where triethylamine and ethyl chloride react in a polar solvent like acetonitrile (B52724) within an autoclave. google.com By controlling these parameters, product purity can exceed 99% with significantly reduced reaction times, making the process suitable for industrial-scale production. google.com

Table 1: Optimization of Tetraethylammonium Chloride Synthesis

Controlled Crystallization for Hydrate (B1144303) Formation

Tetraethylammonium chloride is known to exist in stable hydrated forms, including a monohydrate (TEAC·H₂O) and a tetrahydrate (TEAC·4H₂O). wikipedia.org The formation of the specific tetrahydrate requires a controlled crystallization process from an aqueous solution or a suitable solvent system. After the initial synthesis of the salt, the crude product is typically dissolved in water. Subsequent cooling and natural crystallization allow for the formation of the desired hydrate. google.com

A specific laboratory method for obtaining high-quality crystals involves the slow diffusion of diethyl ether vapor into an acetonitrile solution containing the dissolved tetraethylammonium chloride. nih.gov This technique, carried out under a dry, inert atmosphere (e.g., nitrogen), promotes the gradual precipitation of the salt, leading to well-formed crystals of the desired polymorph and hydration state. nih.gov The crystal structure of the tetrahydrate has been determined, providing definitive characterization of the compound. wikipedia.org

Preparation of Tetraethylammonium Salts for Specific Research Applications

Tetraethylammonium salts, including the chloride, are valuable starting materials for preparing other salts with different anions for specific research purposes. This is often achieved through salt metathesis reactions. wikipedia.org For example, mixing an aqueous solution of tetraethylammonium bromide with sodium perchlorate (B79767) results in the precipitation of the water-insoluble tetraethylammonium perchlorate, which is useful as a supporting electrolyte in non-aqueous electrochemistry. wikipedia.org

In materials science, tetraethylammonium salts are used in the synthesis of high-silica zeolites, such as Zeolite Beta. wikipedia.org In organic synthesis, recent research has demonstrated the use of tetraethylammonium salts as solid, easy-to-handle precursors for ethylene (B1197577) gas in palladium-catalyzed Mizoroki-Heck coupling reactions. nih.gov This innovative approach avoids the practical and safety challenges associated with handling gaseous ethylene. nih.gov Furthermore, tetraethylammonium hydroxide (B78521) is used to synthesize novel carboxylate tetraethylammonium salts, which are investigated as ionic liquids. anjs.edu.iqresearchgate.net These specialized salts are characterized for their thermal stability and conductivity, opening up applications in areas like energy storage and as reaction media. anjs.edu.iq

Table of Mentioned Compounds

Advanced Structural Characterization and Crystal Engineering

Single Crystal X-ray Diffraction Analysis of Tetraethylammonium (B1195904) Chloride Tetrahydrate

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information on the three-dimensional arrangement of atoms within a crystal, including unit cell dimensions, bond lengths, and bond angles. researchgate.net This method has been instrumental in elucidating the detailed structure of tetraethylammonium chloride tetrahydrate.

The analysis of this compound ((C₂H₅)₄NCl·4H₂O) crystals by single-crystal X-ray diffraction has established its crystal system and space group. The compound crystallizes in the orthorhombic system, which is characterized by three unequal axes at right angles. The specific space group was determined to be Ccca. documentsdelivered.com The unit cell parameters, which define the size and shape of the repeating unit in the crystal, were measured at 22°C. documentsdelivered.com

Crystallographic ParameterValue documentsdelivered.com
Crystal SystemOrthorhombic
Space GroupCcca
a19.104(3) Å
b23.084(4) Å
c13.330(3) Å
Z (Formula units per cell)16

The crystal structure of this compound is a remarkable example of a host-guest assembly. It features a well-defined anionic host lattice that encapsulates the tetraethylammonium cations. This lattice is constructed from the linkage of [(H₂O)₄Cl]⁻ tetrahedra. documentsdelivered.com These tetrahedral units are formed by four water molecules surrounding a central chloride ion. The linkage between these tetrahedra occurs via hydrogen bonds at their vertices, creating a robust, three-dimensional framework. documentsdelivered.comwikipedia.org

This framework is not densely packed; instead, it generates two distinct, open linear channel systems that run through the crystal. The tetraethylammonium ([ (C₂H₅)₄N]⁺) cations are neatly accommodated as guests within these channels. documentsdelivered.com The ordered arrangement of the cations within the "double channel" structure highlights the precise molecular recognition between the host lattice and the included guest ions. documentsdelivered.comwikipedia.org

The stability and arrangement of the crystal structure are governed by a network of intermolecular interactions. The primary interactions are the hydrogen bonds that define the anionic host lattice. Strong hydrogen bonds exist between the water molecules and the central chloride ion within each [(H₂O)₄Cl]⁻ tetrahedron and also between the water molecules of adjacent tetrahedra, linking them together. documentsdelivered.com

The packing is further dictated by van der Waals forces between the host lattice and the guest tetraethylammonium cations situated in the channels. The ethyl groups of the cations interact with the interior surfaces of the water-chloride channels. This intricate network of hydrogen bonds and van der Waals forces results in a highly organized and stable supramolecular architecture.

Comparative Crystallography of Tetraethylammonium Chloride Hydrates (Mono- and Tetrahydrate) and Anhydrous Forms

The anhydrous form is monoclinic, while the monohydrate is tetragonal, and the tetrahydrate is orthorhombic. documentsdelivered.comnih.gov This demonstrates that there is no simple structural relationship between the different hydration states; each represents a unique and stable mode of crystal packing.

CompoundCrystal SystemSpace GroupUnit Cell ParametersZ
Anhydrous MonoclinicP12₁/n1a = 11.8207(2) Å, b = 20.4092(4) Å, c = 12.4290(1) Å, β = 108.173(3)° nih.gov12
Monohydrate TetragonalP4/na = 8.893(2) Å, c = 8.113(3) Å2
Tetrahydrate OrthorhombicCccaa = 19.104(3) Å, b = 23.084(4) Å, c = 13.330(3) Å documentsdelivered.com16

Hydrogen Bonding Networks in Hydrated Tetraethylammonium Systems

Hydrogen bonding is the dominant organizing force in the crystal structures of hydrated tetraethylammonium chloride. In the tetrahydrate, the water molecules and chloride ions collaborate to form an extensive and elegant three-dimensional network. The fundamental building block of this network is the [(H₂O)₄Cl]⁻ tetrahedron. documentsdelivered.com

The chloride ion acts as a hydrogen bond acceptor from four surrounding water molecules. These water molecules, in turn, act as hydrogen bond donors to the chloride ion and also to neighboring water molecules from other tetrahedra. This creates a continuous, polyhedral framework. Such complex water-halide assemblies are crucial in the formation of clathrate hydrates and other inclusion compounds, where the hydrogen-bonded network forms cages or channels that can enclose guest molecules. documentsdelivered.com The specific geometry and connectivity of this network are responsible for the formation of the dual channels that host the tetraethylammonium cations.

Supramolecular Assembly Involving Halogen Bonding

Beyond its role in forming simple salts, the chloride ion of tetraethylammonium chloride can participate in more complex non-covalent interactions, such as halogen bonding. A halogen bond is an attractive interaction between an electrophilic region on a halogen atom and a nucleophilic region on another molecule. researchgate.net

A clear example of this is seen in the co-crystal formed between tetraethylammonium chloride and 3,4,5,6-tetrafluoro-1,2-diiodobenzene. researchgate.net In this supramolecular assembly, the chloride anion (Cl⁻) from tetraethylammonium chloride functions as a halogen bond acceptor. researchgate.net The iodine atoms of the diiodobenzene derivative act as the halogen bond donors.

The resulting structure reveals the chloride anion acting as a tetradentate acceptor, meaning it accepts four halogen bonds from surrounding iodine atoms. This interaction leads to a distorted square-pyramidal geometry around the chloride ion. researchgate.net The halogen bonds are characterized by short contact distances between the iodine and chlorine atoms (e.g., 3.2191 Å and 3.2968 Å) and near-linear angles, which are hallmarks of this type of interaction. This halogen-bonding interaction drives the assembly of the components into a polymeric network, demonstrating how the chloride ion can be used as a key component in designing complex supramolecular architectures. researchgate.net

Conformational Studies and Rotational Isomerism of the Tetraethylammonium Cation

The tetraethylammonium cation ([N(C₂H₅)₄]⁺), the central component of this compound, exhibits rotational isomerism due to the flexibility of its four ethyl groups. capes.gov.brresearchgate.net This phenomenon involves the existence of distinct, interconvertible conformers arising from rotation around the carbon-carbon and carbon-nitrogen single bonds. The conformational landscape of the tetraethylammonium cation has been the subject of both theoretical calculations and experimental investigations, primarily through spectroscopic methods like Raman spectroscopy. capes.gov.brresearchgate.net

Detailed research has identified two primary stable conformations for the tetraethylammonium cation: an all-trans (tt.tt) form and a trans-gauche (tg.tg) form. capes.gov.brresearchgate.net The all-trans conformer, sometimes referred to as the "Greek cross," is characterized by a more extended and symmetric arrangement of the ethyl groups. capes.gov.brresearchgate.net In contrast, the trans-gauche or "Nordic cross" conformation is less symmetric. capes.gov.br

Studies have consistently shown that the all-trans (tt.tt) conformation is the more stable of the two. capes.gov.brresearchgate.net The energy difference between the all-trans and the trans-gauche conformers has been determined to be approximately 4.1 kJ mol⁻¹. capes.gov.brresearchgate.net Computational studies using Hartree-Fock theory (HF/6-31G(d)) have calculated a free energy difference of 0.6–1.0 kcal mol⁻¹ in solution, favoring the D₂d (all-trans) symmetry over the S₄ (trans-gauche) symmetry. researchgate.net

The interconversion between these conformers is not unrestricted and is hindered by a significant energy barrier. The torsion barrier for the two-step interconversion between the D₂d and S₄ structures has been calculated to be 9.5 kcal mol⁻¹. researchgate.net This barrier is substantial enough to allow for the distinct existence and study of these rotational isomers.

In the solid state, such as in crystals of tetraethylammonium salts, the conformation adopted by the cation is heavily influenced by crystal packing effects and the nature of the counter-anion. capes.gov.brresearchgate.net The cation may adopt one of these principal conformations depending on which allows for the most favorable intermolecular interactions and efficient packing within the crystal lattice. capes.gov.brnih.gov For instance, in some solid salts at room temperature, the cation adopts one of these two conformations depending on the crystal structure and local packing effects induced by the anion. capes.gov.br

The following table summarizes the key energetic data related to the conformational isomerism of the tetraethylammonium cation.

Parameter Value Method/Conditions
Energy Difference (tt.tt vs. tg.tg)~ 4.1 kJ mol⁻¹Raman Spectroscopy
Free Energy Difference (D₂d vs. S₄)0.6–1.0 kcal mol⁻¹HF/6-31G(d) Calculation (in solution)
Torsion Barrier (D₂d to S₄ interconversion)9.5 kcal mol⁻¹HF/6-31G(d) Calculation

Spectroscopic Investigations

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) absorption and Raman scattering, probes the quantized vibrational energy levels of a molecule. youtube.com These techniques are highly sensitive to the local chemical environment, making them ideal for studying the structure and interactions within the crystal lattice of tetraethylammonium (B1195904) chloride tetrahydrate.

The vibrational spectrum of tetraethylammonium chloride tetrahydrate is characterized by the modes of the tetraethylammonium (TEA) cation, [(C₂H₅)₄N]⁺, and the vibrations of the water molecules in the crystal lattice. The interpretation of these spectra is often made by comparison with similar salts and by considering the symmetry of the molecule and its site in the crystal. researchgate.netnih.gov The fundamental vibrations of the TEA cation can be assigned to the stretching and bending modes of its C-H, C-C, and C-N bonds.

Key vibrational modes for the tetraethylammonium cation include:

C-H Stretching: These vibrations typically appear in the high-frequency region of the spectrum.

CH₂ and CH₃ Bending: These include scissoring, wagging, twisting, and rocking motions of the methylene (B1212753) and methyl groups.

C-N Stretching: The stretching vibrations of the C-N bonds of the central quaternary ammonium (B1175870) group are a key feature.

C-C Skeletal Vibrations: These vibrations involve the stretching and deformation of the carbon skeleton of the ethyl groups.

The table below provides a general assignment for the characteristic vibrational bands of the tetraethylammonium cation. The precise frequencies in the solid tetrahydrate are influenced by the crystalline environment and hydrogen bonding.

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Spectroscopy Type
C-H Stretching2900-3000IR and Raman
CH₂/CH₃ Bending/Deformation1350-1500IR and Raman
C-N Asymmetric Stretching~900-1000IR and Raman
C-C Skeletal Vibrations800-1150IR and Raman

The hydration water and ionic interactions within the crystal lattice of this compound significantly influence its vibrational spectrum. The crystal structure features an anionic host lattice constructed from the linkage of (H₂O)₄Cl⁻ tetrahedra by hydrogen bonds. researchgate.net These interactions introduce new vibrational features and perturb the vibrations of the TEA cation.

Raman spectroscopy has been effectively used to study the hydration structure of the tetraethylammonium cation in aqueous solutions, and the principles extend to the solid hydrate (B1144303). researchgate.net Studies have shown that the TEA cation exists in different conformational states, primarily the trans-trans, trans-trans (tt.tt) and the trans-gauche, trans-gauche (tg.tg) conformers. nih.gov The relative population of these conformers is sensitive to the degree of hydration and ion-ion interactions. nih.gov

Key spectroscopic observations related to hydration include:

Conformational Equilibrium: Hydrophobic hydration tends to favor the tt.tt conformer. nih.gov Conversely, an increase in ion-ion interactions at lower water concentrations can induce a larger fraction of the tg.tg conformer. nih.gov The relative intensities of Raman bands corresponding to these two conformers can thus serve as a signature of the hydration environment.

Hydrogen Bonding: The presence of strong O-H···Cl⁻ hydrogen bonds within the [(H₂O)₄Cl]⁻ anionic framework gives rise to distinct vibrational bands for the water molecules, which are different from those of bulk water. researchgate.net

Low-Frequency Modes: Low-frequency Raman spectroscopy is particularly useful for observing intermolecular and interionic vibrations directly. nih.govresearchgate.net These modes, typically below 300 cm⁻¹, correspond to the collective motions of the ions and water molecules in the crystal lattice and are a direct probe of the interaction strength. nih.govresearchgate.net

Inelastic Neutron Scattering (INS) Spectroscopy for Entropic Factor Analysis in Condensed Phases

Inelastic Neutron Scattering (INS) is a powerful technique for studying the dynamics of materials, particularly those containing hydrogen, due to the large incoherent scattering cross-section of the proton. randallcygan.com It is well-suited for investigating the low-frequency vibrational modes (e.g., librations, translations) of water molecules and the motions of the ethyl groups in this compound.

While direct INS studies on this specific compound are not widely reported, the technique's application to related systems demonstrates its potential. For instance, INS has been used to show that deviations from ideal behavior in certain eutectic mixtures are governed by entropic rather than enthalpic factors. researchgate.net The entropy of a crystalline solid is largely determined by the population of its low-energy vibrational and librational states.

In the context of this compound, INS could provide critical data on:

Water Librations: The rotational oscillations (librations) of the water molecules within the hydrogen-bonded [(H₂O)₄Cl]⁻ cages. The energy of these modes is a sensitive measure of the local hydrogen-bonding environment. randallcygan.com

Cation Dynamics: The torsional and whole-body motions of the [N(C₂H₅)₄]⁺ cations within the channels of the anionic host lattice. researchgate.net

The analysis of INS data from organic materials can be complex, and specialized approximations are sometimes employed to correct for effects like self-shielding to accurately determine the intensities of vibrational modes. epj-conferences.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for the structural elucidation of organic compounds in both solution and the solid state. mdpi.comnih.gov It provides detailed information about the chemical environment of specific nuclei, such as ¹H and ¹³C. nih.gov For this compound, NMR can confirm the structure of the cation and provide insights into its dynamics and interactions within the crystal lattice. hku.hkiaea.org

The ¹H NMR spectrum is expected to show two distinct signals corresponding to the chemically non-equivalent protons of the ethyl groups:

A triplet for the terminal methyl (-CH₃) protons.

A quartet for the methylene (-CH₂) protons adjacent to the nitrogen atom.

The ¹³C NMR spectrum is similarly expected to display two signals for the two distinct carbon environments. chemicalbook.com Solid-state NMR can be particularly informative, as it can probe the local structure and intermolecular interactions, such as the proximity of the cation to the water-chloride anionic framework. nih.gov

The table below summarizes the expected chemical shifts for the tetraethylammonium cation based on data from related compounds. chemicalbook.com

NucleusGroupTypical Chemical Shift (δ) in ppmMultiplicity (¹H NMR)
¹H-CH₃~1.2Triplet
¹H-CH₂-N⁺~3.2Quartet
¹³C-CH₃~7.5N/A
¹³C-CH₂-N⁺~52.5N/A

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is frequently applied to study tetraethylammonium (B1195904) chloride tetrahydrate due to its balance of computational cost and accuracy.

The crystal structure of tetraethylammonium chloride tetrahydrate, with the formula [(C₂H₅)₄N]Cl·4H₂O, reveals a complex and organized arrangement. researchgate.net The structure is characterized by an anionic host lattice formed by the connection of (H₂O)₄Cl⁻ tetrahedra through hydrogen bonds, creating open channels that house the tetraethylammonium cations. researchgate.net

DFT calculations, often using functionals like B3LYP, are employed to optimize the geometry of this crystal lattice. researchgate.net These calculations help in understanding the electronic properties, such as the distribution of electron density and the nature of the molecular orbitals. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the reactive sites of the complex. mdpi.com For instance, in similar complex systems, the electron density distribution in frontier orbitals can indicate which atoms are most involved in potential chemical reactions. mdpi.com

The tetraethylammonium (Et₄N⁺) cation itself can exist in different rotational isomers, primarily an all-trans conformation and a trans-gauche form. researchgate.net DFT calculations can determine the relative energies of these conformers, indicating that the all-trans form is generally more stable. researchgate.net

Table 1: Summary of DFT Applications for Electronic and Conformational Analysis

Parameter Computational Method Key Findings References
Crystal Geometry DFT (e.g., B3LYP functional) Optimization of the unit cell containing the [(C₂H₅)₄N]⁺ cation within the hydrogen-bonded water-chloride lattice. researchgate.netresearchgate.net
Electronic Structure DFT Analysis of HOMO-LUMO energy gaps and electron density distribution to identify reactive centers. mdpi.com
Cation Conformation DFT Calculation of energy differences between rotational isomers (all-trans vs. trans-gauche) of the Et₄N⁺ cation. researchgate.net

Theoretical vibrational analysis using DFT is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. Following geometric optimization, harmonic vibrational frequencies are calculated. researchgate.net These calculated frequencies, when appropriately scaled, show good agreement with experimental data and allow for the confident assignment of spectral bands to specific molecular motions. researchgate.net

For this compound, the vibrational spectrum is complex, with contributions from the tetraethylammonium cation, the water molecules, and the interactions between them. DFT calculations can distinguish between the various vibrational modes, such as the stretching and bending of C-H bonds in the ethyl groups, the N-C skeletal vibrations of the cation, and the librational and stretching modes of the water molecules in the hydrate (B1144303) structure. mdpi.com

Table 2: Representative Vibrational Modes and Their Theoretical Assignment

Vibrational Mode Typical Frequency Range (cm⁻¹) Description References
O-H Stretching 3200-3500 Symmetric and asymmetric stretching of water molecules involved in hydrogen bonding. researchgate.net
C-H Stretching 2800-3000 Stretching vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups of the cation. mdpi.com
H-O-H Bending 1600-1650 Bending motion of water molecules. researchgate.net
C-N Stretching 900-1200 Skeletal vibrations of the tetraethylammonium cation core. mdpi.com
Water Librations 400-800 Rocking, wagging, and twisting motions of water molecules in the crystal lattice. researchgate.net

The solid-state structure of this compound is dominated by non-covalent interactions. researchgate.netresearchgate.net DFT calculations are essential for characterizing these forces. The primary interaction is the extensive network of hydrogen bonds. The crystal structure shows that the chloride anion and the four water molecules form (H₂O)₄Cl⁻ tetrahedral units, which are then linked together through further hydrogen bonds. researchgate.net

Beyond classical hydrogen bonding, the chloride anion can also participate in other non-covalent interactions. The chloride anion can act as a halogen bond acceptor, forming interactions with halogen bond donors. researchgate.net While there are no traditional halogen bond donors in this specific compound, the study of similar systems shows that the chloride ion has a high capacity for such interactions. researchgate.netnih.gov DFT can be used to calculate the interaction energies and analyze the electronic charge distribution of these bonds, revealing their strength and nature. nih.govresearchgate.net These computational methods confirm that interactions involving the chloride anion are fundamental to the stability of the crystal lattice. researchgate.netresearchgate.net

Ab Initio and Semi-Empirical Methods in Mechanistic Investigations

While DFT is a workhorse, other computational methods offer a different balance of accuracy and computational expense.

Ab Initio Methods : These methods calculate solutions to the Schrödinger equation from first principles, without experimental data. libretexts.org High-level ab initio techniques provide very accurate results and serve as a benchmark for other methods. researchgate.net However, their high computational cost limits their application to smaller molecular systems or specific, highly accurate calculations of interaction energies between a few components of the crystal lattice. libretexts.org

Semi-Empirical Methods : These methods are based on the same formal framework as ab initio Hartree-Fock theory but introduce approximations and use parameters derived from experimental data to simplify the calculations. wikipedia.orgnih.gov Methods like AM1, PM3, and MNDO are significantly faster than ab initio or DFT methods, allowing for the study of much larger systems or longer-timescale simulations. nih.govwustl.edu They can be applied to investigate dynamic processes, such as the conformational flexibility of the cation within its channel or the association and dissociation of ions, although the results may be less accurate if the molecule is very different from those used to parameterize the method. researchgate.netwikipedia.org

Machine Learning Integration for Predicting Molecular and Material Properties

In recent years, machine learning (ML) has emerged as a powerful tool in chemical science, capable of predicting molecular properties much faster than traditional quantum chemical calculations. research.googlearxiv.org ML models are typically trained on large databases of molecules with properties calculated by DFT, such as the QM9 dataset. research.googlenih.gov

For a compound like this compound, an ML model could be developed to predict a wide range of properties. By representing the molecule as a graph or using a descriptor like a SMILES string, a trained neural network could predict its thermodynamic properties (e.g., heat of formation), electronic properties (e.g., polarizability), or even bulk properties like solubility. nih.govkorea.ac.kr Advanced ML architectures like Message Passing Neural Networks (MPNNs) are particularly well-suited for this, as they can learn from the graph-like structure of molecules. research.google This approach enables high-throughput screening of related compounds for desired properties at a fraction of the computational cost of DFT. arxiv.org

Computational Assessment of Cation Structure Effects on Solubility

The solubility of an ionic compound in water is determined by the complex interplay between lattice energy and the hydration energy of the individual ions. The structure of the tetraethylammonium (Et₄N⁺) cation plays a crucial role in this balance. The cation has an effective radius of approximately 0.45 nm and is composed of a charged nitrogen core shielded by four nonpolar ethyl groups. wikipedia.org

Computational methods can assess how this specific structure affects solubility. By modeling the cation in a cluster of explicit water molecules or within a continuum solvent model, it is possible to calculate the Gibbs free energy of hydration. These calculations quantify the contributions of:

Favorable ion-dipole interactions between the charged nitrogen center and water molecules.

The energetic penalty of creating a cavity in the aqueous solvent to accommodate the cation.

The hydrophobic effect associated with the nonpolar ethyl groups.

By comparing these calculated hydration energies with the lattice energy obtained from solid-state calculations (as described in the DFT section), a theoretical estimate of the compound's solubility can be achieved. This allows for a molecular-level understanding of how the cation's size, shape, and charge distribution govern its behavior in an aqueous solution.

Mechanistic Studies in Ion Channel Research

Modulation of Voltage-Gated Potassium Channels (Kv Channels)

Tetraethylammonium (B1195904) (TEA) is a well-established non-selective blocker of voltage-gated potassium (K+) channels. nih.govdrugbank.com Its interaction with these channels has been fundamental to understanding their structure and function.

Tetraethylammonium physically occludes the pore of open K+ channels, thereby inhibiting the flow of potassium ions. nih.govbiorxiv.org It can act from both the extracellular and intracellular sides of the membrane, though its potency can differ. nih.govbiorxiv.org For the Kv2.1 channel, the half-maximal inhibitory concentration (IC50) is approximately 0.2 mM when applied internally and 5 mM when applied externally. nih.govbiorxiv.org

The binding site for TEA in the outer vestibule of K+ channels is complex and involves multiple residues. nih.govnih.govcornell.edu While a tyrosine residue (Y380 in Kv2.1, equivalent to Shaker T449) was initially thought to be the primary binding site, further research has shown that its role is not as central as once believed. nih.gov Studies on Kv2.1 and Shaker potassium channels revealed that substituting this tyrosine had a relatively minor effect on TEA's potency. nih.gov It is now understood that TEA is stabilized in a more external position within the outer vestibule and does not bind through direct coordination with any single specific residue. nih.gov Instead, its blockade is modulated by multiple sites, including residues located deep within the pore. nih.govcornell.edu This suggests that several side chains are exposed at the TEA receptor site. nih.govcornell.edu

The interaction is also influenced by the presence of K+ ions. In the absence of extracellular K+, the application of intracellular TEA can lead to an irreversible disappearance of K+ channels, an effect that resembles dekalification. nih.govnih.gov This suggests that K+ binding, external to the TEA binding site, is crucial for maintaining channel function. nih.gov

The blockade of Kv channels by tetraethylammonium is characterized by rapid on and off rates, indicating that it acts from the extracellular membrane surface. umt.edu The rate of disappearance of K+ channels in the absence of extracellular K+ and presence of intracellular TEA follows first-order kinetics. nih.gov This rate is dependent on the concentration of TEA. nih.gov The binding of TEA to one of the four subunits of the Kv1.3 channel can cause a conformational change that increases the binding affinity in the neighboring subunit, a phenomenon known as binding cooperativity. nih.gov

Interaction with Transient Receptor Potential (TRP) Cation Channels (e.g., TRPM7)

Beyond its well-known effects on potassium channels, tetraethylammonium also interacts with other ion channels, including members of the Transient Receptor Potential (TRP) family.

Tetraethylammonium can block TRP cation channels, such as TRPM7, in a voltage-dependent manner. frontiersin.orgfrontiersin.orgnih.gov When applied to the intracellular (cytosolic) side, TEA inhibits the outward current of TRPM7 channels but does not affect the inward current. frontiersin.orgfrontiersin.orgnih.gov This is in contrast to other blockers like intracellular Mg2+, protons, and polyamines, which inhibit both current components equally. frontiersin.orgfrontiersin.orgnih.gov

Research has demonstrated that cells, such as HEK293 and Jurkat T cells, can be loaded with TEA through overnight incubation. frontiersin.orgnih.govresearchgate.net This intracellular uptake results in a nearly complete and reversible blockade of the whole-cell TRPM7 outward current. frontiersin.orgnih.govresearchgate.net For instance, incubating HEK293 and Jurkat T cells with 20 mM TEA-Cl led to an almost total block of the outward current, while the inward current remained unchanged. frontiersin.orgnih.gov This specific, voltage-dependent blockade by intracellular TEA provides a valuable tool for studying the distinct physiological roles of the inward and outward currents of TRPM7 channels. frontiersin.orgfrontiersin.orgnih.gov

Influence on Neuronal Fast Chloride-Selective Ion Channels

Tetraethylammonium's blocking activity is not limited to cation channels; it also affects certain anion channels.

Intracellularly applied tetraethylammonium has been shown to block fast chloride-selective ion channels in neurons from rat cerebral cortex. nih.gov The block manifests as a reduction in the single-channel current amplitude, which is interpreted as the result of extremely fast on and off rates for the blocking reaction. nih.gov This interaction is characterized as a partial blockade, meaning the channel is not completely occluded. nih.gov

Studies using dose-response experiments have determined the equilibrium dissociation constant (Kd) for this interaction to be approximately 12-15 mM. nih.gov The blocking mechanism appears to be independent of the membrane potential under the experimental conditions. nih.gov Kinetic analysis provided a blocking rate constant of about 16,000 mM⁻¹s⁻¹ and an unblocking rate constant of approximately 200,000 s⁻¹. nih.gov More hydrophobic derivatives of TEA, such as tetrapropylammonium (B79313) and tetrapentylammonium, also block these chloride channels, with blocking rate constants in a similar range of 12-20 x 10⁶ M⁻¹s⁻¹. nih.govsemanticscholar.org

Interactive Data Table: Kinetic Parameters of Tetraethylammonium Blockade

Ion Channel Blocker Application Type of Blockade Equilibrium Dissociation Constant (Kd) Blocking Rate Constant (kon) Unblocking Rate Constant (koff)
Neuronal Fast Chloride Channel Intracellular Partial ~12-15 mM nih.gov ~16,000 mM⁻¹s⁻¹ nih.gov ~200,000 s⁻¹ nih.gov
Neuronal Fast Chloride Channel (Derivatives) Intracellular Complete Not specified 12-20 x 10⁶ M⁻¹s⁻¹ nih.govsemanticscholar.org Dependent on derivative size nih.govsemanticscholar.org

Research on Autonomic Ganglionic Blocking Properties as a Pharmacological Tool

Tetraethylammonium (TEA) chloride, a quaternary ammonium (B1175870) compound, has historically served as a pivotal pharmacological tool in the investigation of autonomic nervous system function. Its ability to block autonomic ganglia has provided researchers with a valuable agent to explore the mechanisms of synaptic transmission and the physiological roles of the sympathetic and parasympathetic nervous systems. nih.govwikipedia.org As one of the first clinically introduced ganglionic blockers, TEA's utility in research stems from its action on nicotinic acetylcholine (B1216132) receptors (nAChRs) and potassium channels within autonomic ganglia. wikipedia.orgdrugbank.com

The primary mechanism by which tetraethylammonium exerts its ganglionic blocking effect is through the inhibition of nAChRs, which are crucial for neurotransmission between preganglionic and postganglionic neurons. drugbank.com This blockade prevents the binding of acetylcholine (ACh) released from preganglionic nerve terminals, thereby inhibiting the depolarization of the postganglionic neuron and subsequent signal propagation. doctorlib.org In addition to its action on nAChRs, TEA is also known to block voltage-gated potassium channels, which can influence neuronal excitability and neurotransmitter release. wikipedia.orgdrugbank.com

Research utilizing TEA has been instrumental in elucidating the differential control of various physiological parameters by the autonomic nervous system. Studies in conscious rats, for instance, have demonstrated the varying sensitivity of different sympathetic outputs to ganglionic blockade with TEA. These investigations have revealed that renal nerve activity is significantly more sensitive to blockade by TEA than either heart rate or mean arterial pressure, highlighting the nuanced and organ-specific nature of autonomic regulation. nih.gov

Detailed Research Findings

Electrophysiological studies have provided a quantitative understanding of TEA's interaction with nicotinic receptors. Research on mouse muscle-type nAChRs, which share structural and functional similarities with neuronal nAChRs, has shown that TEA acts as a weak agonist and a competitive antagonist at the ACh binding site. nih.govnih.gov When co-applied with a strong agonist like carbamylcholine, TEA reduces the effective opening rate of the receptor's ion channel. nih.govnih.gov Furthermore, at millimolar concentrations, TEA induces an open-channel block, physically obstructing the pore of the ion channel and thereby inhibiting current flow. nih.govnih.gov

The following table summarizes key findings from a study investigating the concentration-dependent effects of TEA on mouse muscle-type nicotinic acetylcholine receptors:

ParameterValueDescription
Receptor Affinity (KI)~1 mMThe concentration of TEA required to occupy 50% of the nicotinic receptors, indicating its potency as a competitive antagonist. nih.gov
IC50 for Channel Block2-3 mMThe concentration of TEA required to inhibit 50% of the nicotinic receptor current, demonstrating its effect as an open-channel blocker. nih.gov
Agonist ActivityWeakTEA by itself is a poor activator of the nicotinic receptor, with a very low channel-opening rate constant. nih.govnih.gov

In vivo studies have further quantified the functional consequences of ganglionic blockade by tetraethylammonium. Research in conscious rats has established the doses of TEA required to produce specific physiological effects, providing a framework for its use in experimental models.

The table below details the dose-dependent effects of tetraethylammonium infusion on cardiovascular and neural parameters in conscious rats:

ParameterDose for 15% Reduction (g/kg body wt per hour)Notes
Renal Nerve Activity0.055 x 10-1Demonstrates the high sensitivity of renal sympathetic outflow to ganglionic blockade. nih.gov
Heart Rate0.55 x 10-1Indicates a moderate sensitivity of cardiac chronotropic control to TEA. nih.gov
Mean Arterial Pressure10-1Shows the relatively lower sensitivity of blood pressure regulation to TEA-induced ganglionic blockade. nih.gov

These findings underscore the value of tetraethylammonium as a tool to dissect the complex contributions of the autonomic nervous system to the regulation of different organ systems. By selectively blocking ganglionic transmission, researchers can investigate the tonic activity and reflex pathways of both the sympathetic and parasympathetic divisions.

Applications in Catalysis and Reaction Chemistry

Phase Transfer Catalysis in Organic Synthesis

Tetraethylammonium (B1195904) chloride is a well-established phase-transfer catalyst (PTC). rsc.orgrsc.org In this role, it facilitates the transfer of a reactant between two immiscible phases, typically an aqueous phase and an organic phase. rsc.orgnih.gov This process accelerates reaction rates by enabling otherwise phase-restricted reactants to interact. The tetraethylammonium cation is key to this function, pairing with an aqueous-phase anion and transporting it into the organic phase where the reaction occurs. rsc.orgnih.gov

This catalytic capability is leveraged in several types of organic reactions. Research has documented its use as a phase-transfer catalyst in the geminal di-alkylation of fluorene, N,N-dialkylation of aniline, and N-alkylation of carbazole (B46965), all of which utilize aqueous sodium hydroxide (B78521) and alkyl halides. It is also employed as a catalyst in certain polymerization reactions.

Table 1: Applications of Tetraethylammonium Chloride as a Phase Transfer Catalyst

Reaction Type Substrates Reagents Catalyst Role
Geminal Di-alkylation Fluorene Alkyl Halides, Aqueous Sodium Hydroxide Phase Transfer Catalyst
N,N-dialkylation Aniline Alkyl Halides, Aqueous Sodium Hydroxide Phase Transfer Catalyst
N-alkylation Carbazole Alkyl Halides, Aqueous Sodium Hydroxide Phase Transfer Catalyst
Polymerization Various Monomers - Phase Transfer Catalyst

Co-catalytic Roles in Specific Chemical Transformations (e.g., Urea Synthesis)

Beyond its primary catalytic functions, tetraethylammonium chloride also acts as an effective co-catalyst in specific multi-component reactions. A notable example is in the synthesis of diarylureas. In a reaction involving arylamines, nitroaromatics, and carbon monoxide, TEAC has been shown to produce better yields compared to its bromide (TEAB) and iodide (TEAI) counterparts. This highlights the influence of the chloride counter-ion on the catalytic efficiency in this specific transformation.

Dehydrogenation Catalysis

Recent research has identified tetraethylammonium chloride as a component in catalytic systems for dehydrogenation reactions. Specifically, in the acceptorless dehydrogenation of cycloalkanes, TEAC has been investigated as a halide source. In a system designed for the dehydrogenation of methylcyclohexane (B89554) under visible light at ambient temperature, the use of tetraethylammonium chloride as the chlorine source in conjunction with other catalysts resulted in a 13% yield of toluene. This study highlights the essential role of the chlorine atom, provided by salts like TEAC, as a hydrogen atom transfer (HAT) catalyst, which is crucial for the initial cleavage of strong C-H bonds in alkanes.

Table 2: Research Findings on TEAC in Dehydrogenation Catalysis

Reaction Substrate Catalytic System Component Product Yield Source
Acceptorless Dehydrogenation Methylcyclohexane Tetraethylammonium chloride (Halide Source) Toluene 13%

Electrochemical Characterization and Applications

Role as an Electrolyte in Membrane Transport Studies

Tetraethylammonium (B1195904) chloride (TEAC) is a well-established tool in physiological and pharmacological research, primarily for its ability to block potassium (K+) channels in various tissues. nih.govwikipedia.orgtocris.comdrugbank.com This action allows for the detailed study of ion transport across cell membranes. When used as an electrolyte in such studies, TEAC induces notable changes in the electrical properties of cell membranes.

Research on the smooth muscle cells of the rabbit main pulmonary artery has demonstrated that TEAC has a rapid and distinct effect on membrane characteristics. It causes depolarization of the cell membrane and an increase in membrane resistance. nih.govnih.gov Over a concentration range of 10-100 millimolar (mM), a linear relationship exists between the logarithm of the TEAC concentration and the extent of membrane depolarization. nih.govnih.gov Furthermore, TEAC at concentrations of 10 and 30 mM has been shown to increase membrane resistance while decreasing core resistance. nih.govnih.gov

The effects of TEAC on membrane potential are also influenced by the presence of other substances. For instance, in the presence of noradrenaline, TEAC can lead to a more significant reduction in the membrane potential than noradrenaline alone. nih.govnih.gov The compound also alters the mechanical response of tissues to changes in potassium concentration, increasing the response at low to intermediate potassium levels. nih.govnih.gov

In studies of transient receptor potential melastatin 7 (TRPM7) channels, which are involved in magnesium transport, tetraethylammonium has been shown to act as a voltage-dependent blocker. frontiersin.org The entry of the tetraethylammonium cation into cells is influenced by the membrane potential, highlighting its active role as an electrolyte in modulating ion channel function. frontiersin.org

Table 1: Effect of Tetraethylammonium Chloride (TEAC) on Rabbit Artery Muscle Membrane Properties

Concentration of TEAC Effect on Membrane Potential Effect on Membrane Resistance
10-100 mM Linear depolarization with increasing log concentration nih.govnih.gov -
10 mM Decreases the slope of the line relating log K+ concentration to membrane potential nih.govnih.gov Increases
30 mM - Increases

Investigation of Redox Chemistry and Cation-Dependent Exchange Current Density

While tetraethylammonium chloride itself is not typically the primary redox-active species, its constituent cation, tetraethylammonium (TEA+), plays a crucial role in influencing the kinetics of electron transfer reactions at the electrode-solution interface. This is particularly evident in studies of cation-dependent exchange current density. The exchange current density is a measure of the intrinsic rate of electron transfer at equilibrium and is a key parameter in electrochemical kinetics. acs.org

Tetraalkylammonium (TAA+) cations, including TEA+, are known to adsorb onto electrode surfaces, thereby modifying the structure of the electrochemical double layer. acs.orgnih.gov This modification has a direct impact on the rates of electron transfer processes. The chain length of the alkyl groups on the TAA+ cation is a significant factor in this phenomenon.

In the context of the electrochemical reduction of carbon dioxide (CO2), the choice of the TAA+ cation in the supporting electrolyte has been shown to alter the reaction pathway and the distribution of products. acs.orgnih.gov Specifically, smaller cations like TEA+ have been found to preferentially promote the formation of oxalate (B1200264) through the dimerization of the CO2 radical anion intermediate. acs.orgnih.gov In contrast, larger cations such as tetrabutylammonium (B224687) (TBA+) favor the production of carbon monoxide (CO), irrespective of the presence of water. acs.orgnih.gov This demonstrates a clear cation-dependent effect on the exchange current density and selectivity of the CO2 reduction reaction.

Table 2: Influence of Tetraalkylammonium (TAA+) Cation Size on CO2 Reduction Products

TAA+ Cation Primary Product in Dry Acetonitrile (B52724) Influence on CO Production
Tetraethylammonium (TEA+) Oxalate acs.orgnih.gov Less favored compared to larger cations acs.orgnih.gov
Tetrapropylammonium (B79313) (TPA+) - Favored over TEA+ acs.orgnih.gov
Tetrabutylammonium (TBA+) - Most favored acs.orgnih.gov

Utilization as a Charge Carrier in Capillary Electrophoretic Techniques

Capillary electrophoresis (CE) is a powerful analytical technique that separates charged molecules based on their differential migration in an electric field. thermofisher.com In this context, a background electrolyte (BGE) is used to conduct the current and maintain a stable pH. Tetraethylammonium chloride has been successfully employed as a component of the BGE, where its cation acts as a charge carrier.

A specific application of tetraethylammonium chloride as a charge carrier has been reported in the nonaqueous capillary electrophoresis of fatty acids that have been derivatized with a near-infrared fluorophore. sigmaaldrich.com In this method, the tetraethylammonium cation facilitates the electrophoretic separation of the derivatized analytes.

Furthermore, a related compound, tetraethylammonium tetrafluoroborate, has been utilized as the primary electrolyte in the capillary electrophoretic separation of polyphenols from grape seed extracts. nih.gov The separation mechanism in this case is believed to involve an association between the tetraethylammonium cations and the phenolic compounds, highlighting the active role of the cation in the separation process. nih.gov The use of such single-component background electrolytes can offer high reproducibility in terms of migration times for complex mixtures. nih.gov

The fundamental principle of capillary zone electrophoresis (CZE), a common mode of CE, relies on the separation of ions based on their electrophoretic mobility, which is directly related to their charge-to-size ratio. thermofisher.comnih.gov As a charged species, the tetraethylammonium ion can effectively carry current and contribute to the electrophoretic mobility of analytes, making tetraethylammonium chloride tetrahydrate a valuable reagent in the development of CE methods.

Supramolecular Chemistry and Host Guest Systems

Components in Deep Eutectic Solvents (DES) Formulations

Deep Eutectic Solvents (DESs) are a class of ionic fluids that are typically formed by mixing a quaternary ammonium (B1175870) salt, which acts as a hydrogen bond acceptor (HBA), with a hydrogen bond donor (HBD). mdpi.com These solvents are gaining attention as environmentally friendly and cost-effective alternatives to traditional volatile organic solvents. researchgate.net Tetraethylammonium (B1195904) chloride (TEACl) is a key component in the formulation of certain DESs.

Recent studies have shown that mixing tetraethylammonium chloride with other structurally similar quaternary ammonium salts, such as tetramethylammonium (B1211777) chloride, can lead to a significant depression in the melting point of the mixture, a characteristic feature of DES formation. nih.gov This behavior is unexpected given the structural similarities and lack of strong hydrogen bonding capabilities between the components. nih.gov The phenomenon is attributed to a synergetic sharing of the chloride ions between the different cations, leading to an energetic stabilization of the mixture. nih.gov This suggests that charge delocalization and transfer play a crucial role, a factor often seen in Type I DESs where metal chlorides are involved. nih.gov

Furthermore, TEACl serves as an effective HBA when combined with various HBDs to form DESs. These DESs have shown potential in applications such as gas hydrate (B1144303) inhibition. mdpi.comresearchgate.net The properties of the resulting DES can be fine-tuned by selecting the appropriate HBD and adjusting the molar ratio of the components. mdpi.com

Below is a table illustrating the formation of a deep eutectic solvent-like mixture involving tetraethylammonium chloride.

Component AComponent BMolar Ratio (A:B)Observed Melting Point DepressionReference
Tetramethylammonium chlorideTetraethylammonium chlorideVariesStrong decrease from ideal behavior nih.gov
Tetraethylammonium Acetate (TEAAC)Mono-Ethylene Glycol (MEG)1:7Forms a DES researchgate.net
Tetraethylammonium Bromide (TEAB)Glycerol1:7Forms a DES researchgate.net

Interactive Data Table: Examples of DES Formulations This is a simplified representation. For full data, refer to the cited sources.

Study of Gas Hydrate Inhibition Mechanisms (Thermodynamic and Kinetic)

Gas hydrates are crystalline, ice-like solids where gas molecules are trapped within a cage-like framework of water molecules. researchgate.net Their formation in oil and gas pipelines can lead to blockages, creating significant operational challenges. mdpi.com Tetraethylammonium chloride has been studied for its role in inhibiting the formation of these hydrates.

The primary mechanism of inhibition by TEACl is thermodynamic. As a thermodynamic hydrate inhibitor (THI), it shifts the hydrate-liquid-vapor equilibrium curve to lower temperatures and higher pressures. researchgate.net This means that at a given pressure, a lower temperature is required for hydrates to form in the presence of TEACl. Research has shown that a 10 wt% aqueous solution of tetraethylammonium chloride can lower the equilibrium temperature of methane (B114726) hydrate formation by an average of 0.9 K. researchgate.net This inhibitory effect is due to the interaction of the salt with water molecules, which disrupts the formation of the hydrate cages. nih.gov

In addition to its thermodynamic effects, some quaternary ammonium salts can also act as kinetic hydrate inhibitors (KHIs), which delay the nucleation and/or growth of hydrate crystals rather than changing the equilibrium conditions. researchgate.netnih.gov While the primary role of TEACl is as a THI, some studies classify certain ammonium-based ionic liquids as having dual-functional inhibitory properties. researchgate.net The effectiveness of TEACl as an inhibitor can be influenced by factors such as its concentration and the system pressure. researchgate.net

The table below presents experimental data on the inhibition of methane hydrate formation by aqueous solutions of tetraethylammonium chloride.

Pressure (MPa)Equilibrium Temperature (°C) - Pure WaterEquilibrium Temperature (°C) - 10 wt% TEAClTemperature Suppression (ΔT) (°C)
3.903.852.950.90
5.406.855.950.90
6.909.158.250.90
8.3011.0510.150.90
Data derived from studies on methane hydrate equilibrium conditions. researchgate.net

Interactive Data Table: Methane Hydrate Inhibition by TEACl This is a simplified representation. For full data, refer to the cited sources.

Inclusion in Silicate (B1173343) Heteronetwork Clathrates and Polyhedral Clathrate Hydrates

Clathrates are inclusion compounds where guest molecules are trapped within a host lattice. In addition to the gas hydrates discussed previously, tetraethylammonium ions can also be incorporated as guest cations in more complex crystalline structures, such as silicate heteronetwork clathrates and polyhedral clathrate hydrates.

Polyhedral clathrate hydrates can be formed with various peralkylated ammonium, phosphonium, and sulfonium (B1226848) salts. These structures consist of a host lattice of water molecules that forms polyhedral cages, encapsulating the guest ions. researchgate.net The specific type of lattice formed and the distribution of the ions within it can be determined and classified, even without a detailed crystal structure analysis. Tetraethylammonium salts are among the compounds that form such clathrate hydrates.

Furthermore, related quaternary ammonium cations have been shown to form heteronetwork clathrates. In these structures, the host framework is not made of pure water but is a mixed system, for example, composed of silicate anions and water molecules linked by hydrogen bonds. rsc.org These frameworks create channel systems where the organic cations are located. rsc.org While specific studies detailing the inclusion of tetraethylammonium in silicate heteronetworks were not highlighted in the searched literature, the behavior of similar large organic cations suggests its potential for forming such complex clathrate structures.

Interactions with Inorganic and Biological Macromolecules Excluding Ion Channels

Intercalation Behavior in Layered Materials (e.g., Montmorillonite)

The intercalation of organic cations into the interlayer spaces of layered silicate (B1173343) clays, such as montmorillonite (B579905), is a well-established method for modifying the clay's surface properties from hydrophilic to organophilic. The tetraethylammonium (B1195904) (TEA) cation, due to its size and charge, can be introduced into the montmorillonite structure, leading to changes in the basal spacing of the clay mineral.

When montmorillonite is saturated with small aliphatic quaternary ammonium (B1175870) cations, a monolayer of these cations becomes interleaved between the adjacent silicate layers. researchgate.net The process involves the replacement of naturally occurring inorganic cations (like Na⁺ or Ca²⁺) in the interlayer space with the TEA cations. This exchange is driven by the electrostatic attraction between the positively charged TEA ions and the negatively charged surfaces of the montmorillonite layers. The size and orientation of the intercalated TEA cations dictate the extent of the expansion of the clay's interlayer, which is measurable by X-ray diffraction (XRD). indianchemicalsociety.comresearchgate.net

Basal spacing measurements for montmorillonite saturated with a series of small aliphatic amine cations have shown that these cations form a monolayer between the montmorillonite layers. researchgate.net For tetraethylammonium-saturated montmorillonite, the basal spacing is observed to be around 13.3 Å. This spacing indicates that the TEA cations lie flat within the interlayer space. Theoretical studies using molecular dynamics simulations of tetraethylammonium-montmorillonite (TEA-M) have corroborated these findings, showing a high sensitivity of the vibrational modes of the TEA cation's methyl and methylene (B1212753) groups to the basal spacing (d₀₀₁ value). researchgate.net

The arrangement of the TEA cations in the interlayer space is influenced by the charge density of the montmorillonite layers. In general, for organo-montmorillonites, the basal spacing increases with the carbon chain length of the alkylammonium surfactant. mdpi.com The intercalation of TEA cations alters the surface chemistry of the montmorillonite, making it more hydrophobic and suitable for applications such as the adsorption of organic pollutants from aqueous solutions.

Table 1: Basal Spacing of Montmorillonite Intercalated with Tetraethylammonium

CationConditionBasal Spacing (d₀₀₁) (Å)
TetraethylammoniumSaturated13.3

This interactive table is based on data reported for montmorillonite saturated with triethylammonium, which stabilizes the basal spacing. researchgate.net

Influence on Oxidation Reactions of Nucleotide Bases

While direct studies on the influence of tetraethylammonium chloride tetrahydrate on the oxidation reactions of nucleotide bases are not extensively documented, its known interactions with the DNA double helix suggest a potential modulatory role. The susceptibility of DNA bases, particularly guanine (B1146940), to oxidative damage is highly dependent on the local DNA structure, hydration, and the accessibility of the bases to reactive oxygen species (ROS). youtube.com

Tetraalkylammonium salts, including tetraethylammonium (TEA), have been shown to affect the conformational stability of DNA. nih.gov These cations can alter the melting temperature (Tm) of the DNA duplex, which is the temperature at which half of the double-stranded DNA dissociates into single strands. Research has indicated that in the presence of 2.4 M TEA chloride, the usual difference in melting temperature between GC-rich and AT-rich DNA sequences is effectively eliminated. This suggests that TEA ions interact with the DNA in a way that equalizes the stability of AT and GC base pairs.

The mechanism of this interaction is thought to involve changes in the hydration of the DNA molecule and direct binding of the cations within the minor groove of the DNA helix. nih.gov The minor groove is a critical site for the binding of many small molecules, and its width and accessibility can influence the reactivity of the adjacent base pairs. nih.gov Agents that bind within the minor groove can sterically hinder the approach of damaging agents, including ROS, to the nucleotide bases.

Given that TEA can bind to the minor groove and alters the hydration shell of the DNA, it is plausible that it could influence the rate and pattern of nucleotide base oxidation. By occupying space within the minor groove, the bulky tetraethylammonium cation could shield susceptible sites on the nucleotide bases, particularly the N7 and C8 positions of guanine which are frequent targets for oxidative attack. Furthermore, alterations in the local water structure around the DNA can affect the diffusion and reactivity of ROS. Therefore, while direct experimental evidence is pending, the established interactions of tetraethylammonium with DNA structure provide a strong basis for inferring its potential to modulate oxidative damage to nucleotide bases.

Studies on Interactions with Biological Components beyond Direct Channel Blockade

Beyond its role as a canonical ion channel blocker, tetraethylammonium (TEA) interacts with other critical biological macromolecules, notably the Na,K-ATPase and nicotinic acetylcholine (B1216132) receptors (nAChRs).

Interaction with Na,K-ATPase:

The Na,K-ATPase, or sodium-potassium pump, is a vital enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. Studies have shown that tetraethylammonium can inhibit the activity of the Na,K-ATPase. This inhibition is observed in millimolar concentrations of TEA and is less potent than that of its larger analogue, tetrabutylammonium (B224687). nih.gov

The mechanism of inhibition by TEA is believed to be twofold. Firstly, it involves competition with potassium ions (K⁺) for binding to the enzyme. nih.gov Secondly, TEA appears to reduce the total number of active transporting sites on the Na,K-ATPase. nih.gov Kinetic analyses of the inhibition of the Na-K pump by the related compound tetrapropylammonium (B79313) (TPA) have shown a mixed-type inhibition with respect to K⁺, suggesting that the inhibitor can bind to different states of the enzyme during its catalytic cycle. nih.gov

Interaction with Nicotinic Acetylcholine Receptors (nAChRs):

Nicotinic acetylcholine receptors are ligand-gated ion channels that play a key role in synaptic transmission. However, the interaction of TEA with nAChRs extends beyond simple channel block. Research on the mouse muscle-type nAChR has revealed that TEA acts as a weak partial agonist and a competitive antagonist. nih.govnih.gov

As a weak agonist, TEA can induce receptor activation, though with a very low efficacy compared to the natural ligand, acetylcholine. nih.gov More significantly, when co-applied with a full agonist like carbamylcholine, TEA acts as a competitive antagonist, reducing the effective opening rate of the channel by competing for the agonist binding site. nih.govnih.gov The affinity of the receptor for TEA in this competitive antagonistic role has been estimated to be approximately 1 mM. nih.gov These findings indicate a direct interaction of the tetraethylammonium cation with the ligand-binding domain of the nicotinic acetylcholine receptor, an interaction that is distinct from its channel-blocking effects. wikipedia.org

Q & A

Basic Research Questions

Q. What key physicochemical properties must researchers consider when handling tetraethylammonium chloride tetrahydrate (TEA-Cl·4H₂O)?

  • Methodology :

  • Solubility : Determine solubility in polar solvents (e.g., water, methanol) via gravimetric analysis. TEA-Cl·4H₂O is deliquescent and highly soluble in water (1.0801 g/cm³ density) .
  • Hydration State : Verify the tetrahydrate form using thermogravimetric analysis (TGA) to detect water loss at 37.5°C (melting point of tetrahydrate) .
  • Crystallinity : Characterize monoclinic crystal structure via X-ray diffraction (XRD) .

Q. How can researchers verify the purity and structural integrity of TEA-Cl·4H₂O during synthesis?

  • Methodology :

  • NMR Spectroscopy : Compare experimental 1^1H/13^13C NMR spectra with published data (e.g., δ ~1.2 ppm for ethyl groups) .
  • Titration : Use iodometric titration (99.3% purity validation) for chloride content .
  • Hydration Specification : Employ Karl Fischer titration to confirm water content and avoid discrepancies in analytical methods (e.g., monohydrate vs. tetrahydrate forms) .

Q. What are common experimental applications of TEA-Cl·4H₂O in organic synthesis?

  • Methodology :

  • Chlorination Reactions : Use as a chloride source in diastereoselective dichlorination of allylic alcohols with Oxone.
  • Phase Transition Materials : Incorporate as a structure-directing agent in cadmium thiocyanate frameworks (e.g., via hydrothermal synthesis) .
  • Salt Purification : Recrystallize from ethyl acetate after neutralization of tetraethylammonium hydroxide with HCl .

Advanced Research Questions

Q. How does the hydration state of TEA-Cl influence analytical method validation?

  • Methodology :

  • Robustness Testing : Compare monohydrate and tetrahydrate forms in HPLC methods. Adjust mobile phase composition (e.g., TEA-Cl concentration) to account for hydration-induced variability in retention times .
  • System Suitability Criteria : Define acceptance ranges for peak symmetry and resolution using design-of-experiment (DoE) approaches .

Q. What computational approaches model TEA-Cl·4H₂O’s behavior in aqueous solutions?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Use explicit solvent models to calculate ion-pair distribution functions and osmotic coefficients. Validate against experimental data (e.g., activity coefficients at 298 K) .
  • Ornstein-Zernike Theory : Apply hypernetted chain approximations to predict thermodynamic properties from solvent-averaged potentials .

Q. How can researchers resolve contradictions in ion transport studies involving TEA-Cl·4H₂O?

  • Methodology :

  • Channel Selectivity Assays : Compare potassium channel blockade efficacy (IC₅₀) with alternative quaternary ammonium salts (e.g., tetrabutylammonium) using patch-clamp electrophysiology .
  • Transporter Competition Studies : Quantify organic cation transporter (OCT) substrate affinity via radiolabeled uptake assays (e.g., 3^3H-TEA-Cl) .

Q. What strategies optimize TEA-Cl·4H₂O’s performance in electrochemical applications?

  • Methodology :

  • Electrolyte Formulation : Test conductivity in non-aqueous solvents (e.g., acetonitrile) for use in polarography or capacitor systems .
  • Electrolytic Synthesis : Optimize anode-cathode configurations for TEA-Cl electrolysis to produce tetraethylammonium hydroxide, monitoring chlorine gas evolution .

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